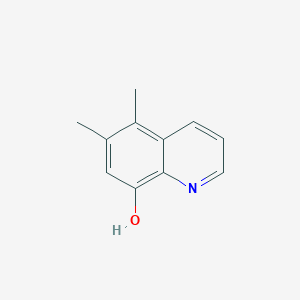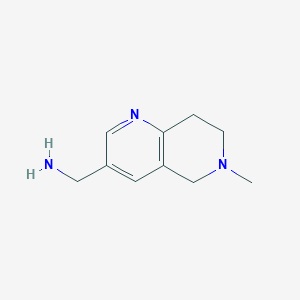
(6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-yl)methanamine: is a heterocyclic compound that features a naphthyridine core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine derivatives with aldehydes or ketones, followed by reduction and methylation steps .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methanamine group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of corresponding naphthyridine oxides.
Reduction: Formation of reduced naphthyridine derivatives.
Substitution: Formation of substituted naphthyridine derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, (6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-yl)methanamine is explored for its potential as a kinase inhibitor. It may have applications in the treatment of cancer and other diseases involving dysregulated kinase activity .
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions. It is also employed in the production of specialty chemicals .
Mécanisme D'action
The mechanism of action of (6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting kinase activity, the compound can interfere with cell signaling pathways that are crucial for cell proliferation and survival. This makes it a potential candidate for cancer therapy .
Comparaison Avec Des Composés Similaires
- (1-Methylpiperidin-4-yl)methanamine
- (2-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine
Comparison: Compared to similar compounds, (6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-yl)methanamine is unique due to its naphthyridine core structure, which imparts distinct chemical properties and biological activities. Its ability to act as a kinase inhibitor sets it apart from other related compounds .
Propriétés
Formule moléculaire |
C10H15N3 |
|---|---|
Poids moléculaire |
177.25 g/mol |
Nom IUPAC |
(6-methyl-7,8-dihydro-5H-1,6-naphthyridin-3-yl)methanamine |
InChI |
InChI=1S/C10H15N3/c1-13-3-2-10-9(7-13)4-8(5-11)6-12-10/h4,6H,2-3,5,7,11H2,1H3 |
Clé InChI |
XTOGFJKCUZAXJX-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC2=C(C1)C=C(C=N2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11913225.png)
![3H-Benzo[e]indazole](/img/structure/B11913232.png)
![Cyclopenta[B]chromene](/img/structure/B11913239.png)
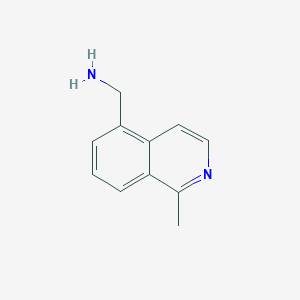

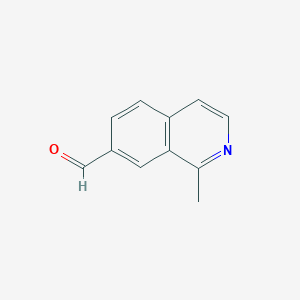
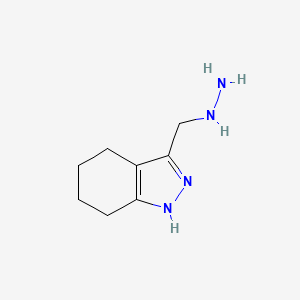

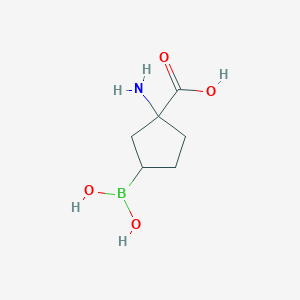
![2-Chlorobenzo[d]oxazol-5-amine](/img/structure/B11913296.png)



